molecular formula As2H2O6 B010480 Arsenic(V) oxide hydrate CAS No. 12044-50-7

Arsenic(V) oxide hydrate

Cat. No. B010480
CAS RN: 12044-50-7
M. Wt: 247.86 g/mol
InChI Key: XSIWZGKXZLITBO-UHFFFAOYSA-N
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Patent
US05916900

Procedure details

A mixture of 2-methyl-3-nitroaniline (10 g), glycerin (20.57 g) and arsenic pentoxide hydrate (As2O5.xH2O, Baker, 88% As2O5, 8.5 g) in concentrated sulfuric acid (9.75 mL) is heated slowly to 150° C. in an open round-bottom flask, then stirred for 6 hours at 150° C. The resulting mixture is cooled to room temperature and diluted with water (200 mL), then basified with ammonium hydroxide (28-30%, 100 mL). After about 10 minutes, the solution is acidified to pH=5 with glacial acetic acid and extracted with methylene chloride (3×200 mL). The combined extracts are washed with water (200 mL) and saturated sodium bicarbonate (200 mL), then dried over magnesium sulfate and rotary evaporated. The crude quinoline is filtered through a short pad of silica gel, using methylene chloride as solvent. The filtrate is rotary evaporated and the residue recrystallized from hexanes/methylene chloride to afford 8-methyl-7-nitroquinoline as a tan solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.57 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
9.75 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].O[CH2:13][CH:14]([CH2:16]O)O.O.O=[As](O[As](=O)=O)=O.[OH-].[NH4+]>S(=O)(=O)(O)O.O.C(O)(=O)C>[CH3:1][C:2]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][CH:6]=[C:5]2[C:3]=1[N:4]=[CH:16][CH:14]=[CH:13]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(N)C=CC=C1[N+](=O)[O-]
Name
Quantity
20.57 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
8.5 g
Type
reactant
Smiles
O.O=[As](=O)O[As](=O)=O
Name
Quantity
9.75 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 6 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled to room temperature
WAIT
Type
WAIT
Details
After about 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×200 mL)
WASH
Type
WASH
Details
The combined extracts are washed with water (200 mL) and saturated sodium bicarbonate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and rotary evaporated
FILTRATION
Type
FILTRATION
Details
The crude quinoline is filtered through a short pad of silica gel
CUSTOM
Type
CUSTOM
Details
The filtrate is rotary evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from hexanes/methylene chloride

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.